Ralfinamide

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le priralfinamide peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de la 2-fluorobenzylamine avec la 4-hydroxybenzylamine, suivie de la formation de la liaison amide avec l'acide (S)-2-aminopropanoïque . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité.

Méthodes de production industrielle : La production industrielle du prithis compound implique la mise à l'échelle des voies de synthèse mentionnées ci-dessus. Le processus est optimisé pour garantir un rendement élevé et une pureté du produit final. Cela peut inclure l'utilisation de techniques de purification avancées telles que la chromatographie et la cristallisation .

Analyse Des Réactions Chimiques

Types de réactions : Le priralfinamide subit diverses réactions chimiques, notamment :

Oxydation : Le prithis compound peut être oxydé pour former des oxydes correspondants.

Réduction : Il peut être réduit pour former des amines et d'autres dérivés réduits.

Substitution : Le prithis compound peut subir des réactions de substitution, en particulier au niveau du cycle aromatique, pour former divers dérivés substitués

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les agents halogénants et les nucléophiles sont couramment utilisés dans les réactions de substitution

Principaux produits formés : Les principaux produits formés à partir de ces réactions incluent divers dérivés substitués et fonctionnalisés du prithis compound, qui peuvent avoir des propriétés pharmacologiques différentes .

4. Applications de la recherche scientifique

Chimie : Il est utilisé comme composé modèle dans l'étude de la réactivité et des propriétés des amides d'alpha-aminoacides.

Biologie : Le prithis compound est étudié pour ses effets sur les processus cellulaires et son potentiel en tant qu'agent thérapeutique.

Médecine : Il est principalement étudié pour ses propriétés analgésiques, en particulier dans le traitement de la douleur neuropathique et d'autres conditions douloureuses chroniques

Industrie : Le prithis compound est utilisé dans le développement de nouvelles thérapies de gestion de la douleur et comme composé de référence dans la recherche pharmaceutique

5. Mécanisme d'action

Le prithis compound exerce ses effets en bloquant les canaux sodiques, qui sont impliqués dans la transmission des signaux de douleur. En inhibant ces canaux, le prithis compound réduit l'excitabilité des neurones et soulage la douleur . Les cibles moléculaires comprennent les canaux sodiques voltage-dépendants, en particulier Nav1.7, qui jouent un rôle crucial dans la perception de la douleur .

Applications De Recherche Scientifique

Phase II and III Trials

Ralfinamide has undergone several clinical trials to evaluate its effectiveness in treating various forms of neuropathic pain:

- Phase II Trials : Initial studies demonstrated that this compound was well tolerated among patients with neuropathic pain. It showed significant improvement in pain severity as measured by the Visual Analogue Scale (VAS) and the Likert Pain Scale (LPS) compared to placebo . The trials included patients suffering from conditions such as diabetic neuropathy and post-herpetic neuralgia.

- Phase III Trials : However, subsequent Phase III trials for neuropathic low back pain yielded mixed results. While it alleviated allodynia in certain models, it did not demonstrate significant efficacy for low back pain specifically .

Case Studies

Several case studies have documented the application of this compound in different patient populations:

- Neuropathic Pain Models : In animal models, this compound effectively reduced mechanical allodynia induced by nerve injury and chemotherapy agents like oxaliplatin and paclitaxel. It was found to increase mechanical withdrawal thresholds without affecting physiological pain or locomotion .

- Long-term Safety Studies : An extension study evaluated the long-term safety and efficacy of this compound over a year among chronic pain patients. Results indicated sustained efficacy without significant adverse effects .

Comparative Efficacy

This compound's efficacy has been compared to other analgesics like gabapentin. In various studies, it demonstrated comparable effects on neuropathic pain while maintaining a favorable safety profile .

Data Table: Summary of Clinical Trials

| Trial Phase | Condition | Results | Efficacy Measure |

|---|---|---|---|

| Phase II | Neuropathic Pain | Significant reduction in VAS scores | VAS, LPS |

| Phase III | Neuropathic Low Back Pain | No significant improvement over placebo | VAS |

| Preclinical | Chemotherapy-induced Allodynia | Dose-dependent alleviation of allodynia | Mechanical withdrawal threshold |

Mécanisme D'action

Priralfinamide exerts its effects by blocking sodium channels, which are involved in the transmission of pain signals. By inhibiting these channels, prithis compound reduces the excitability of neurons and alleviates pain . The molecular targets include voltage-gated sodium channels, particularly Nav1.7, which play a crucial role in pain perception .

Comparaison Avec Des Composés Similaires

Le priralfinamide est unique en son mécanisme d'action spécifique et ses applications thérapeutiques potentielles. Les composés similaires incluent :

Gabapentine : Utilisé pour la douleur neuropathique mais fonctionne selon un mécanisme différent impliquant les canaux calciques.

Prégabaline : Semblable à la gabapentine, elle cible les canaux calciques et est utilisée pour la douleur neuropathique.

Lacosamide : Un autre bloqueur des canaux sodiques utilisé pour l'épilepsie et la douleur neuropathique.

Le prithis compound se distingue par son ciblage spécifique des canaux sodiques et son potentiel pour traiter un large éventail de conditions douloureuses .

Activité Biologique

Ralfinamide (NW-1029) is an α-aminoamide derivative developed primarily for its analgesic properties, particularly in the treatment of neuropathic pain. It functions as a selective blocker of voltage-gated sodium channels (VGSCs), notably Nav1.7, which play a critical role in the transmission of pain signals. This article explores the biological activity of this compound, including its mechanism of action, efficacy in clinical trials, and findings from various studies.

This compound exhibits its analgesic effects by blocking sodium channels, specifically targeting tetrodotoxin-resistant Na+ currents in dorsal root ganglion (DRG) neurons. This inhibition occurs in a frequency- and voltage-dependent manner, leading to a reduction in action potential firing in nociceptive neurons. In studies, this compound significantly decreased the number of action potentials in capsaicin-responsive neurons while having minimal effect on capsaicin-unresponsive neurons . This selectivity suggests that this compound may effectively reduce hyperexcitability associated with inflammatory and neuropathic pain.

Efficacy in Clinical Trials

This compound has undergone multiple phases of clinical trials to evaluate its safety and efficacy:

- Phase II Trials : A double-blind, randomized, placebo-controlled trial involving 272 patients with various forms of neuropathic pain demonstrated that this compound was well tolerated and provided statistically significant improvements in pain severity as measured by the Visual Analogue Scale (VAS) and Likert Pain Scale (LPS) . The treatment doses ranged from 80 to 320 mg/day.

- Phase III Trials : Despite positive Phase II results, this compound did not demonstrate efficacy in treating neuropathic low back pain in Phase III trials. This discrepancy highlights the complexity of neuropathic pain syndromes and suggests that further research is necessary to understand the drug's effectiveness across different etiologies .

Analgesic Activity

Various studies have assessed the analgesic properties of this compound across different animal models:

- Formalin Test : this compound exhibited significant analgesic effects in the formalin test, a standard model for assessing pain response. The effective dose required for a 50% reduction in pain response was determined to be approximately 7.3 mg/kg .

- Neuropathic Pain Models : In models induced by spared nerve injury and chemotherapy agents (oxaliplatin and paclitaxel), this compound effectively alleviated mechanical allodynia without affecting physiological pain responses or locomotor activity . This indicates its potential as a targeted therapy for neuropathic conditions.

Comparative Efficacy

In preclinical studies comparing this compound with gabapentin—a commonly used medication for neuropathic pain—this compound showed comparable efficacy but with a distinct mechanism of action focused on sodium channel blockade rather than modulation of calcium channels .

Data Tables

The following tables summarize key findings from various studies on this compound:

| Parameters Assessed | Control Group (Mean ± SD) | This compound Group (Mean ± SD) |

|---|---|---|

| Action Potentials (Tonic Neurons) | 10.6 ± 1.8 APs/600ms | 2.6 ± 0.7 APs/600ms |

| Action Potentials (Phasic Neurons) | Varies by stimulus intensity | Reduced firing significantly |

Propriétés

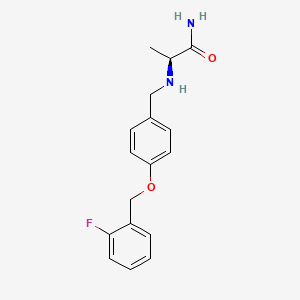

IUPAC Name |

(2S)-2-[[4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-6-8-15(9-7-13)22-11-14-4-2-3-5-16(14)18/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJIBOFHEFDSAU-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158406 | |

| Record name | Priralfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133865-88-0 | |

| Record name | Priralfinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133865-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Priralfinamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133865880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Priralfinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06649 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Priralfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanamide, 2-[[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]amino]-, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRIRALFINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LPF0S0GVV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.